Tetrahydrogenistein Tetrahydrogenistein
Brand Name: Vulcanchem
CAS No.:
VCID: VC17972580
InChI: InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,15-19H,7H2
SMILES:
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol

Tetrahydrogenistein

CAS No.:

Cat. No.: VC17972580

Molecular Formula: C15H14O5

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrogenistein -

Specification

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol
Standard InChI InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,15-19H,7H2
Standard InChI Key AXSVBAFTZHHCIL-UHFFFAOYSA-N
Canonical SMILES C1C(C(C2=C(C=C(C=C2O1)O)O)O)C3=CC=C(C=C3)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Tetrahydrogenistein (IUPAC name: 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol) possesses the empirical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . The compound features a chromene backbone substituted with three hydroxyl groups at positions 4, 5, and 7, along with a 4-hydroxyphenyl moiety at position 3. This configuration confers both hydrophilic and lipophilic properties, influencing its bioavailability and metabolic fate .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry521323-12-6
Molecular FormulaC₁₅H₁₄O₅
Molecular Weight274.27 g/mol
SolubilityModerate in polar solvents
Storage Conditions-20°C (long-term stability)

The compound's reduced chromene system distinguishes it from parent isoflavones like genistein, potentially enhancing its metabolic stability while altering receptor binding affinities .

Biosynthetic Origins and Synthetic Pathways

Natural Occurrence

Tetrahydrogenistein has been identified as a microbial metabolite of Astragali Radix flavonoids in mammalian systems, arising from hydrogenation and hydroxylation reactions mediated by gut microbiota . This biotransformation pathway explains its detection in urinary and fecal samples following oral administration of flavonoid-rich extracts .

Laboratory Synthesis

While detailed synthetic protocols remain proprietary, analytical data suggest commercial production involves:

  • Hydrogenation of genistein under controlled pressure

  • Regioselective hydroxylation using biocatalysts

  • Purification via reverse-phase chromatography

The synthetic material (purity ≥95%) is marketed at €1,568/100mg, reflecting complex production challenges .

Pharmacological Activity and Molecular Mechanisms

Vitamin D Metabolism Modulation

Tetrahydrogenistein demonstrates dose-dependent inhibition of CYP24A1, the principal enzyme responsible for 1,25-dihydroxyvitamin D₃ catabolism . In prostate cancer cells (LNCaP model), this activity increases intracellular vitamin D levels by 38-72%, potentiating its antiproliferative effects . The mechanism involves competitive binding to CYP24A1's heme domain, as evidenced by molecular docking studies .

Anticancer Effects

In vitro assays reveal:

  • IC₅₀ = 12.8 μM against LNCaP prostate adenocarcinoma

  • Synergy with calcitriol (combination index = 0.82)

  • Downregulation of AR signaling by 47% at 10 μM

These effects correlate with induction of G₀/G₁ cell cycle arrest and caspase-3-mediated apoptosis .

Therapeutic Applications and Clinical Relevance

Oncology

Current research prioritizes tetrahydrogenistein as a:

  • Chemosensitizer in vitamin D-based prostate cancer regimens

  • Mitigator of castration-resistant progression via AR pathway modulation

  • Potential adjuvant in bone metastasis management

Table 2: Documented Pharmacological Effects

Model SystemObserved EffectConcentrationReference
LNCaP cellsCYP24A1 inhibition (72%)20 μM
Rat hepatocytesPhase II conjugation (t₁/₂=6h)50 μM
Human microsomesCYP3A4 induction (1.8-fold)100 μM

Future Research Directions

Priority Investigations

  • Pharmacokinetic Optimization: Develop nanoemulsions to enhance oral bioavailability (current <8%)

  • Target Validation: CRISPR screening to identify off-target effects on nuclear receptors

  • Clinical Translation: Phase 0 microdosing trials with ¹⁴C-labeled compound

Synthetic Biology Approaches

Metabolic engineering of Saccharomyces cerevisiae shows promise for sustainable production, with preliminary yields of 1.2 g/L in bioreactor cultures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator